1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol
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Overview
Description
1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine, and the ethanol group can be added via a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve catalyst-free and microwave-assisted one-pot methods to enhance efficiency and yield . These methods are advantageous due to their eco-friendly nature and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like dimethylamine and other amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the isoxazole ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole: Known for its antimicrobial and antiviral properties.
3,5-Disubstituted Isoxazoles: Studied for their anticancer and anti-inflammatory activities.
Uniqueness
1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanol is unique due to the presence of the dimethylamino and ethanol groups, which may enhance its solubility and biological activity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanol |
InChI |
InChI=1S/C8H14N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4,6,11H,5H2,1-3H3 |
InChI Key |
QQBRMIMLWUCRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=C1)CN(C)C)O |
Origin of Product |
United States |
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